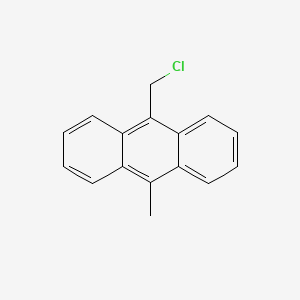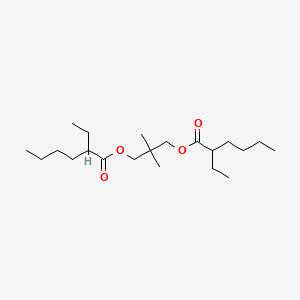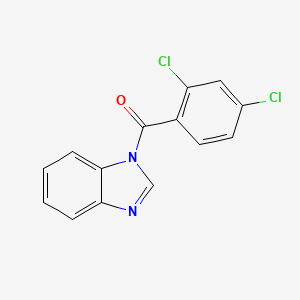
1-(2,4-dichlorobenzoyl)-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-dichlorobenzoyl)-1H-benzimidazole is a member of the class of benzamides obtained by the formal condensation of 1H-benzimidazole and 2,4-dichlorobenzoic acid. It is a member of benzimidazoles, a member of benzamides and a dichlorobenzene. It derives from a 2,4-dichlorobenzoic acid and a 1H-benzimidazole.
Wissenschaftliche Forschungsanwendungen
DNA Topoisomerase I Inhibition
Benzimidazole derivatives, including 1-(2,4-dichlorobenzoyl)-1H-benzimidazole, have been identified as potent inhibitors of type I DNA topoisomerases. These enzymes are crucial for DNA replication and transcription. Inhibiting their function can be significant in controlling the proliferation of cancer cells. A study by Alpan, Gunes, and Topçu (2007) specifically highlights the role of 1H-benzimidazole derivatives in inhibiting mammalian type I DNA topoisomerase activity, suggesting potential applications in cancer research and therapy (Alpan, Gunes, & Topçu, 2007).
Antimicrobial Activity
Göker, Alp, and Yıldız (2005) reported the synthesis of novel benzimidazole derivatives, including 1-(2,4-dichlorobenzoyl)-1H-benzimidazole, and evaluated their antibacterial and antifungal activities. These compounds demonstrated potent antimicrobial properties, suggesting their potential use in developing new antimicrobial agents (Göker, Alp, & Yıldız, 2005).
Anti-tubercular and Antimicrobial Properties
Maste, Jeyarani, Kalekar, and Bhat (2011) explored the synthesis of benzimidazole derivatives for their biological activities, including anti-tubercular and antimicrobial effects. The findings indicate the potential of these compounds, such as 1-(2,4-dichlorobenzoyl)-1H-benzimidazole, in treating infections caused by bacteria, including tuberculosis (Maste, Jeyarani, Kalekar, & Bhat, 2011).
Antifungal Activity
Khabnadideh, Rezaei, Pakshir, Zomorodian, and Ghafari (2012) synthesized benzimidazole derivatives and evaluated their antifungal activities. Their results suggest that these compounds, including 1-(2,4-dichlorobenzoyl)-1H-benzimidazole, could be effective in combating fungal infections (Khabnadideh, Rezaei, Pakshir, Zomorodian, & Ghafari, 2012).
Corrosion Inhibition
Khaled (2003) studied the inhibitive action of benzimidazole derivatives on the corrosion of iron in acidic environments. These compounds, including 1-(2,4-dichlorobenzoyl)-1H-benzimidazole, showed promise as corrosion inhibitors, which could be beneficial in industrial applications (Khaled, 2003).
Eigenschaften
Produktname |
1-(2,4-dichlorobenzoyl)-1H-benzimidazole |
|---|---|
Molekularformel |
C14H8Cl2N2O |
Molekulargewicht |
291.1 g/mol |
IUPAC-Name |
benzimidazol-1-yl-(2,4-dichlorophenyl)methanone |
InChI |
InChI=1S/C14H8Cl2N2O/c15-9-5-6-10(11(16)7-9)14(19)18-8-17-12-3-1-2-4-13(12)18/h1-8H |
InChI-Schlüssel |
ZNHGFTFTCGPOKM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=CN2C(=O)C3=C(C=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



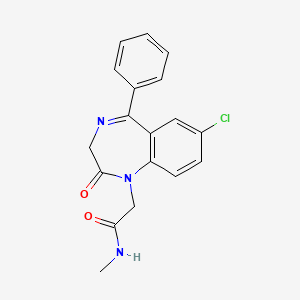
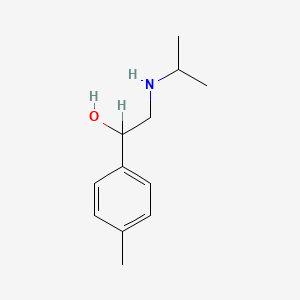
![2-[4-[2-[4-[2-(diethylamino)ethoxy]phenyl]-5,5-diphenylpentan-2-yl]phenoxy]-N,N-diethylethanamine](/img/structure/B1195151.png)
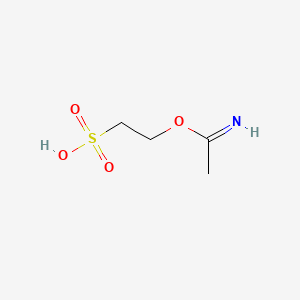
![4-[7-Hydroxy-2-[5-[5-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-[1-(5-methoxy-6-methyloxan-2-yl)oxypropyl]oxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-(5-methoxy-6-methyloxan-2-yl)oxy-2-methylpentanoic acid](/img/structure/B1195158.png)
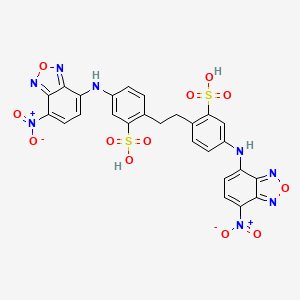
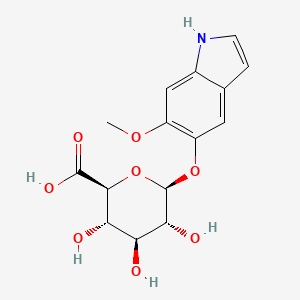
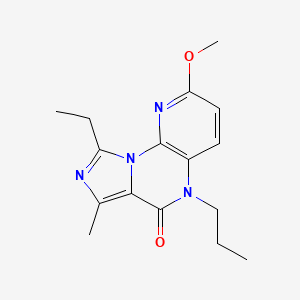
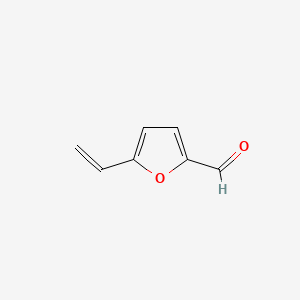
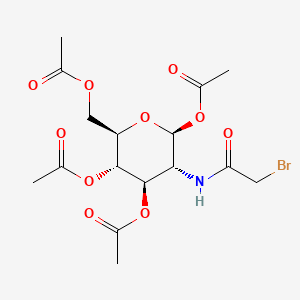

![1-(9,12-Dihydroxy-2,11a-dimethyl-1,2,3,4,7a,8,9,10,11,11a,12,13-dodecahydro-7H-9,11b-epoxy-13a,5a-prop[1]enophenanthro[2,1-f][1,4]oxazepin-14-yl)ethyl 2-ethyl-4-methyl-1H-pyrrole-3-carboxylate](/img/structure/B1195171.png)
